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Introduction
Cell migration is a fundamental biological process crucial in development, immune response,

and disease pathogenesis, including cancer metastasis and inflammation. The ability to

accurately track and quantify cell movement is essential for understanding these processes

and for the development of novel therapeutics. Carboxyfluorescein diacetate succinimidyl ester

(CFDA-SE) is a reliable and widely used fluorescent dye for long-term cell labeling, making it

an excellent tool for cell migration and motility assays.[1][2][3]

Initially recognized for its application in cell proliferation assays, where the dye is sequentially

halved in daughter cells, the stable and non-toxic nature of CFDA-SE labeling also permits the

tracking of cell populations over time, independent of cell division.[4][5] Once inside the cell,

the non-fluorescent CFDA-SE is cleaved by intracellular esterases to the highly fluorescent

carboxyfluorescein succinimidyl ester (CFSE), which covalently binds to intracellular proteins,

ensuring long-term retention and minimal transfer to adjacent cells.[4][6][7]

These application notes provide detailed protocols for utilizing CFDA-SE in two common in

vitro cell migration/motility assays: the Transwell (or Boyden Chamber) assay and the Wound

Healing (or Scratch) assay.
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CFDA-SE is a cell-permeable compound that is initially non-fluorescent. Upon crossing the cell

membrane, intracellular esterases cleave the acetate groups, converting it into the fluorescent

molecule CFSE.[2][6][7] The succinimidyl ester group of CFSE then forms stable covalent

bonds with primary amines of intracellular proteins.[4][6] This results in stable, uniform, and

long-lasting fluorescent labeling of the cells.
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Diagram 1: Mechanism of CFDA-SE cell labeling.

Experimental Protocols
I. General Protocol for CFDA-SE Cell Labeling
This initial labeling protocol is applicable to cells that will be used in subsequent migration or

motility assays.

Materials:

Cells of interest in suspension

CFDA-SE (e.g., from a commercial kit)

Anhydrous DMSO

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) without serum

Complete cell culture medium (containing serum)
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Sterile microcentrifuge tubes or conical tubes

Procedure:

Prepare CFDA-SE Stock Solution: Dissolve CFDA-SE in anhydrous DMSO to create a stock

solution (typically 1-10 mM).[8] Aliquot and store at -20°C, protected from light and moisture.

[9][10]

Cell Preparation: Harvest cells and prepare a single-cell suspension in pre-warmed (37°C)

PBS or HBSS at a concentration of 1-10 x 10^6 cells/mL.[10]

Prepare Staining Solution: Immediately before use, dilute the CFDA-SE stock solution into

the serum-free PBS or HBSS to the desired final working concentration. The optimal

concentration (typically 0.5-10 µM) should be determined empirically for each cell type and

application.[9]

Cell Staining: Add the cell suspension to the staining solution and mix gently. Incubate for 10-

20 minutes at 37°C, protected from light.[4][8]

Stop Staining: To quench the reaction, add 5 volumes of ice-cold complete culture medium.

The serum proteins will react with any unbound CFDA-SE.

Washing: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in

fresh, pre-warmed complete culture medium. Wash the cells a total of three times to remove

any residual unbound dye.[3][10]

Viability and Concentration Check: After the final wash, resuspend the cells in the

appropriate medium for your assay. Perform a cell count and assess viability (e.g., using

Trypan Blue).

The CFDA-SE labeled cells are now ready for use in migration or motility assays.
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Diagram 2: General workflow for CFDA-SE cell labeling.

II. Protocol for Transwell Migration Assay
This assay measures the directional migration of cells through a porous membrane in response

to a chemoattractant.

Materials:
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CFDA-SE labeled cells

Transwell inserts (select pore size based on cell type)

24-well companion plate

Chemoattractant (e.g., growth factors, cytokines)

Serum-free or low-serum medium

Complete medium

Fluorescence microplate reader or fluorescence microscope

Procedure:

Prepare Transwell Plate: Add the chemoattractant-containing medium to the lower wells of

the 24-well plate. To the upper chamber (the insert), add serum-free or low-serum medium.

Seed Cells: Resuspend the CFDA-SE labeled cells in serum-free or low-serum medium and

add them to the upper chamber of the Transwell inserts.

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell

migration (typically 4-24 hours).

Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the plate.

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the

membrane.

Quantify Migrated Cells:

Microplate Reader Method: Place the inserts into a new 24-well plate containing a cell

lysis buffer. After a short incubation, transfer the lysate to a black microplate and measure

the fluorescence (Excitation/Emission ~492/517 nm).

Microscopy Method: Fix and stain the migrated cells on the lower surface of the

membrane. Image the membrane using a fluorescence microscope and count the number

of fluorescent cells per field of view.
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III. Protocol for Wound Healing (Scratch) Assay
This assay measures the collective migration of a cell monolayer to close a mechanically

created "wound."

Materials:

CFDA-SE labeled cells

24-well or 96-well culture plates

Pipette tip (p200 or p1000) or a specialized wound healing insert[11]

Fluorescence microscope with an imaging system

Procedure:

Create a Confluent Monolayer: Seed the CFDA-SE labeled cells in a multi-well plate and

grow them until they form a confluent monolayer.

Create the "Wound": Using a sterile pipette tip, make a straight scratch across the center of

the cell monolayer.[12] Alternatively, use commercially available inserts to create a more

uniform gap.[11]

Wash and Refeed: Gently wash the wells with PBS to remove dislodged cells and debris.[12]

Add fresh culture medium, with or without the test compounds (e.g., migration inhibitors or

enhancers).

Image at Time Zero (T0): Immediately after creating the wound, capture images of the

scratch using a fluorescence microscope at low magnification (e.g., 4x or 10x).

Incubation: Incubate the plate at 37°C in a CO2 incubator.

Image at Subsequent Time Points: Capture images of the same wound fields at regular

intervals (e.g., 6, 12, 24 hours) until the wound is closed in the control wells.

Data Analysis: Measure the area or the width of the scratch at each time point using image

analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the
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initial wound area at T0.

Data Presentation
Quantitative data from migration and motility assays should be summarized for clear

interpretation and comparison between experimental conditions.

Table 1: Example Data from a Transwell Migration Assay

Treatment
Group

Chemoattracta
nt

Mean
Fluorescence
Intensity (RFU)

Standard
Deviation

Migration
Index (Fold
Change vs.
Control)

Control None 150 15 1.0

Positive Control 10% FBS 1250 98 8.3

Drug A (1 µM) 10% FBS 625 55 4.2

Drug B (1 µM) 10% FBS 1180 110 7.9

Table 2: Example Data from a Wound Healing Assay
Treatment
Group

Time (hours)
Mean Wound
Area (µm²)

Standard
Deviation

% Wound
Closure

Control 0 500,000 25,000 0%

12 275,000 21,000 45%

24 50,000 8,000 90%

Inhibitor X (10

µM)
0 505,000 28,000 0%

12 450,000 31,000 10.9%

24 380,000 29,000 24.8%

Data Analysis and Interpretation
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The analysis workflow involves quantifying the fluorescent signal, which corresponds to the

number of migrated cells, and comparing it across different experimental conditions.
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Diagram 3: Workflow for data analysis in migration assays.

Conclusion
CFDA-SE is a powerful and versatile tool for measuring cell migration and motility. Its stable,

non-toxic, and bright fluorescent labeling allows for the effective tracking of cell populations in

both endpoint and real-time assays. The protocols outlined in these application notes provide a

robust framework for researchers, scientists, and drug development professionals to quantify

cell migration, screen for potential therapeutic agents, and further unravel the complexities of

cellular movement. For optimal results, it is recommended to titrate the CFDA-SE concentration

and incubation times for each specific cell type and experimental setup.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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